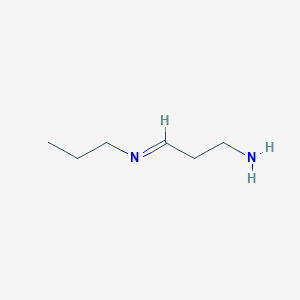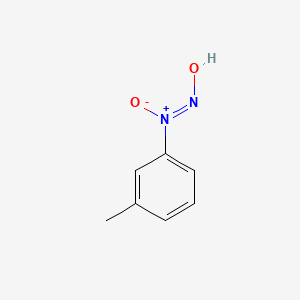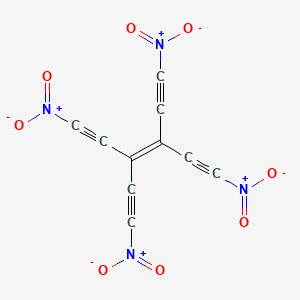![molecular formula C14H18O B14222961 1-Ethynyl-4-[(3-methylpentyl)oxy]benzene CAS No. 587854-12-4](/img/structure/B14222961.png)
1-Ethynyl-4-[(3-methylpentyl)oxy]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethynyl-4-[(3-methylpentyl)oxy]benzene is an organic compound with a unique structure that combines an ethynyl group and a 3-methylpentyl ether group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethynyl-4-[(3-methylpentyl)oxy]benzene typically involves the following steps:
Formation of the Ethynyl Group: The ethynyl group can be introduced through a Sonogashira coupling reaction, where an aryl halide reacts with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst.
Etherification: The 3-methylpentyl ether group can be introduced through a Williamson ether synthesis, where a phenol derivative reacts with an alkyl halide in the presence of a strong base such as sodium hydride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 1-Ethynyl-4-[(3-methylpentyl)oxy]benzene can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Electrophilic reagents like nitric acid, sulfuric acid, or halogens in the presence of a Lewis acid catalyst can be used.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of nitro, sulfo, or halo derivatives.
科学的研究の応用
1-Ethynyl-4-[(3-methylpentyl)oxy]benzene has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.
作用機序
The mechanism of action of 1-Ethynyl-4-[(3-methylpentyl)oxy]benzene depends on its specific application:
Molecular Targets: The compound can interact with various molecular targets, including enzymes, receptors, and nucleic acids.
Pathways Involved: It can modulate biochemical pathways, such as signal transduction, gene expression, and metabolic processes.
類似化合物との比較
1-Ethynyl-4-methoxybenzene: Similar structure but with a methoxy group instead of a 3-methylpentyl ether group.
1-Ethynyl-4-nitrobenzene: Contains a nitro group, leading to different reactivity and applications.
1-Ethynyl-4-chlorobenzene: Contains a chloro group, affecting its chemical properties and uses.
特性
CAS番号 |
587854-12-4 |
|---|---|
分子式 |
C14H18O |
分子量 |
202.29 g/mol |
IUPAC名 |
1-ethynyl-4-(3-methylpentoxy)benzene |
InChI |
InChI=1S/C14H18O/c1-4-12(3)10-11-15-14-8-6-13(5-2)7-9-14/h2,6-9,12H,4,10-11H2,1,3H3 |
InChIキー |
RVISBOYNBHEILB-UHFFFAOYSA-N |
正規SMILES |
CCC(C)CCOC1=CC=C(C=C1)C#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,5-Bis(octyloxy)-4-[(trimethylsilyl)ethynyl]benzaldehyde](/img/structure/B14222879.png)


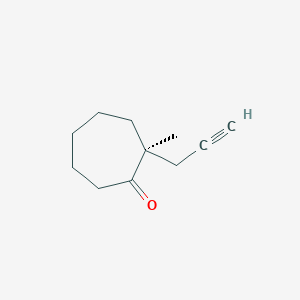
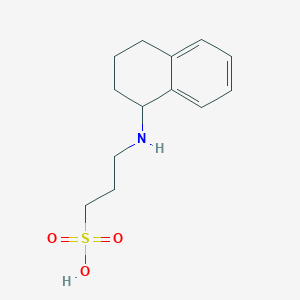
![1,3-Bis(2-{[2-(acetyloxy)ethyl]disulfanyl}ethyl)-6-formyl-5-hydroxynaphthalen-2-YL phosphate](/img/structure/B14222902.png)
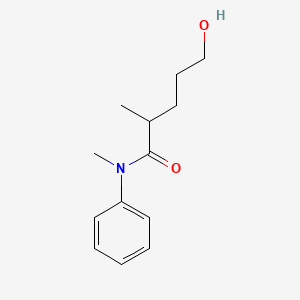
![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-5-chloropentanamide](/img/structure/B14222910.png)

